4-(Aminomethyl)isoindolin-1-one
Overview
Description
4-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that features an isoindolinone core with an aminomethyl group attached to the fourth position
Scientific Research Applications
4-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
Target of Action
The primary target of 4-(Aminomethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . It is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) indicates that LYS139 and LYS41 are majorly contributing to the binding interactions .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation and transcription pathways . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, the compound can disrupt the normal cell cycle, leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The result of the action of this compound is the inhibition of CDK7, leading to the disruption of the cell cycle and the death of cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of isoindolin-1-one derivatives has been performed under ultrasonic irradiation . This green synthetic approach offers tremendous advantages in chemical synthesis by improving the reaction rate, yields, and selectivity, as well as applying less hazardous materials and milder reaction conditions .
Safety and Hazards
Future Directions
The isoindolin-1-one part should stabilize the whole structure in the active site. Therefore, by considering the data collected from barbiturate and isoindolin-1-one derivatives, these two backbones were attached in a way that could be synthetically feasible and also have practical orientation in the active site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of isoindolin-1-one with formaldehyde and ammonia or a primary amine under acidic conditions. This method typically yields the desired product through a Mannich-type reaction.
Another method involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, where a carboxylic acid, a primary amine, an aldehyde, and an isocyanide are combined to form the final product . This approach is versatile and efficient, providing access to a variety of isoindolinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinone compounds.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisoindolin-1-one: This compound features a hydroxyl group at the third position and is known for its biological activity.
N-Methylisoindolin-1-one: This derivative has a methyl group attached to the nitrogen atom and exhibits different chemical reactivity.
Uniqueness
4-(Aminomethyl)isoindolin-1-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(aminomethyl)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,4-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBWQKTARSTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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